An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol
Foreword: Understanding the Utility of a Dihalogenated Phenol
To the researchers, scientists, and drug development professionals who rely on precise chemical intermediates, this guide offers a comprehensive examination of 3-Bromo-2-chlorophenol (CAS No. 863870-87-5). This compound is not merely another halogenated aromatic; its specific substitution pattern makes it a valuable synthon in modern medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a critical building block in the synthesis of advanced therapeutic agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors of D2 and DAT receptors for treating complex neurological disorders like schizophrenia.[1][2] The precise arrangement of the hydroxyl, bromo, and chloro substituents dictates its reactivity, acidity, and overall utility. This document provides a detailed overview of its core physicochemical properties, the methodologies for their determination, and the scientific rationale that underpins these characterization techniques.
Molecular Identity and Core Properties
3-Bromo-2-chlorophenol is a dihalogenated phenol with the molecular formula C₆H₄BrClO.[3] Its structure, featuring adjacent chloro and hydroxyl groups with a bromine atom in the meta-position relative to the hydroxyl, imparts a unique combination of steric and electronic effects that are crucial for its synthetic applications.
Summary of Physicochemical Data
The fundamental properties of 3-Bromo-2-chlorophenol are summarized below. It is critical to note that while some properties have been experimentally determined, others are based on computational predictions, a common scenario for specialized reagents not yet exhaustively characterized in publicly available literature.
| Property | Value | Data Type | Source(s) |
| CAS Number | 863870-87-5 | Experimental | [3] |
| Molecular Formula | C₆H₄BrClO | - | [4][5] |
| Molecular Weight | 207.45 g/mol | Calculated | [3][5] |
| Appearance | Brown to dark brown crystal | Experimental | [6] |
| Melting Point | 60 °C | Experimental | |
| Boiling Point | 246.1 ± 20.0 °C | Predicted | |
| Density | 1.788 ± 0.06 g/cm³ | Predicted | |
| Acidity (pKa) | 7.53 ± 0.10 | Predicted | |
| Flash Point | 102.7 °C | Predicted | |
| Vapor Pressure | 0.0176 mmHg at 25°C | Predicted | [3] |
| Refractive Index | 1.619 | Predicted | [3] |
| XLogP | 2.9 | Predicted | [4] |
Structural and Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for 3-Bromo-2-chlorophenol is not widely published, its structure allows for the confident prediction of its spectroscopic characteristics. For any laboratory synthesizing or utilizing this compound, empirical confirmation via the following techniques is a mandatory step for quality control and identity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will be dictated by their positions relative to each other. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon bearing the hydroxyl group (C-O) is expected to be the most deshielded in the δ 150-160 ppm range. Carbons bonded to the electronegative halogens (C-Cl and C-Br) will also be significantly downfield, while the remaining C-H carbons will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
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O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
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Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.
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Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch: A strong band around 1200-1250 cm⁻¹.
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C-Br and C-Cl stretches: Found in the fingerprint region, typically below 800 cm⁻¹, with the C-Cl stretch generally at a higher wavenumber than the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will exhibit a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, with the most abundant being for C₆H₄⁷⁹Br³⁵ClO (m/z ≈ 206) and C₆H₄⁸¹Br³⁵ClO (m/z ≈ 208). The M+2 and M+4 peaks will have predictable relative intensities, serving as a definitive signature for the presence of one bromine and one chlorine atom.
Physical Properties and Experimental Determination
The physical constants of a compound are not merely data points; they are indicators of purity and are governed by intermolecular forces.
Melting Point
The experimentally determined melting point of 60 °C is a key specification. A sharp melting range (typically ≤ 1 °C) is indicative of high purity, whereas impurities will cause a depression and broadening of the melting range.
This protocol outlines the standard method for verifying the melting point.
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Sample Preparation: Finely powder a small amount of the crystalline 3-Bromo-2-chlorophenol. Tap the open end of a capillary tube into the powder to collect a small sample.
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Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.
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Measurement: Place the packed capillary into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (60 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂. For a pure sample, this range should be narrow.
Boiling Point
The predicted boiling point of 246.1 °C suggests low volatility under standard conditions. This high boiling point is attributable to the compound's molecular weight and the hydrogen bonding enabled by the phenolic hydroxyl group.
Caption: Workflow for the synthesis and characterization of a chemical intermediate.
Solubility Profile
Acidity (pKa)
The predicted pKa of 7.53 indicates that 3-Bromo-2-chlorophenol is a weak acid, but significantly more acidic than phenol (pKa ≈ 10).[1] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of the two halogen substituents (bromine and chlorine). These halogens help to stabilize the resulting phenoxide anion by delocalizing the negative charge, thereby favoring dissociation of the proton.
This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).
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Stock Solution: Prepare a stock solution of 3-Bromo-2-chlorophenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
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Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6.0 to 9.0).
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Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a set of samples with identical total compound concentration but varying pH.
-
Spectral Measurement: Record the UV-Vis spectrum for each buffered solution, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure HA and A⁻ species, respectively.
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Data Analysis: Identify a wavelength where the absorbance of HA and A⁻ differs significantly. Plot the absorbance at this wavelength versus the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Safety, Handling, and Storage
As a halogenated phenol, 3-Bromo-2-chlorophenol requires careful handling. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.[5]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1]
Role as a Pharmaceutical Intermediate
The utility of 3-Bromo-2-chlorophenol is best understood by its role in building more complex molecules. Its defined structure allows for regioselective reactions, making it a valuable precursor.
Caption: Synthetic utility of 3-Bromo-2-chlorophenol in drug development.
Conclusion
3-Bromo-2-chlorophenol is a specialized chemical intermediate whose value is defined by its precise physicochemical properties. From its melting point, which serves as a reliable indicator of purity, to its predicted pKa, which informs its reactivity in base-mediated reactions, a thorough understanding of these characteristics is essential for its effective application. While a complete experimental dataset is still emerging in the public domain, the combination of established values, robust computational predictions, and foundational spectroscopic principles provides researchers with the necessary framework to confidently utilize this compound in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
- 1. 3-Bromo-2-chlorophenol CAS#: 863870-87-5 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 3-bromo-2-chlorophenol (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
